N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
Description
N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b][1,2,4]triazine core. Key structural elements include:
- A sulfanylacetamide bridge linking the triazolo-triazin system to a 2-ethylphenyl group, contributing to lipophilicity and steric bulk.
Its structural complexity and functional groups make it a candidate for comparative analysis with related derivatives.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-3-10-6-4-5-7-11(10)16-12(22)8-24-15-19-18-14-17-13(23)9(2)20-21(14)15/h4-7H,3,8H2,1-2H3,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBUAEBUMIJRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure
The compound features a complex structure comprising:
- An ethylphenyl group.
- A triazole moiety that confers unique biological properties.
- A sulfanyl group linked to an acetamide backbone.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:
Case Study: Mechanism Exploration
In a detailed study using the MTT assay, this compound demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was primarily through mitochondrial disruption leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of the triazole ring is essential for enhancing anticancer activity, while modifications on the phenyl ring can influence both cytotoxicity and selectivity towards cancer cells.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazolo-Triazine vs. Triazole/Thiadiazolo-Triazine: The target compound’s fused triazolo-triazine core (vs.
Substituent Effects
- Hydroxy vs. Methoxy Groups: The 7-hydroxy group in the target compound may improve solubility and hydrogen-bond donor capacity compared to methoxy-substituted analogues (e.g., 869073-93-8) .
- Aryl Substitutions : Ethylphenyl (target) vs. chlorophenyl (763114-31-4) or methoxyphenyl (539808-36-1) groups influence electronic and steric profiles. Chlorophenyl derivatives may exhibit stronger electrophilic character, while ethoxy/methoxy groups enhance metabolic resistance .
Sulfanylacetamide Linker
All compounds share this linker, suggesting its role in maintaining conformational flexibility and facilitating interactions with thiol-reactive targets. Substituents on the acetamide nitrogen (e.g., ethylphenyl vs. trimethylphenyl) modulate steric bulk and logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
